2,2-Difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride

Fluorogenic derivatization Aldehyde detection Fluorescence spectroscopy

2,2-Difluoro-1,3-benzodioxole-5,6-diamine dihydrochloride (CAS 97966-69-3) is a fluorinated aromatic ortho-diamine belonging to the 1,3-benzodioxole-5,6-diamine family. The free base (CAS 1744-12-3, C₇H₆F₂N₂O₂, MW 188.13) bears two fluorine atoms at the 2-position of the dioxole ring, creating a gem‑difluoromethylene dioxy bridge across the 4,5‑positions of the phenylenediamine core.

Molecular Formula C7H8Cl2F2N2O2
Molecular Weight 261.05
CAS No. 97966-69-3
Cat. No. B569177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride
CAS97966-69-3
Synonyms2,2-Difluoro-1,3-benzodioxole-5,6-diamine Dihydrochloride; 
Molecular FormulaC7H8Cl2F2N2O2
Molecular Weight261.05
Structural Identifiers
SMILESC1=C(C(=CC2=C1OC(O2)(F)F)N)N.Cl.Cl
InChIInChI=1S/C7H6F2N2O2.2ClH/c8-7(9)12-5-1-3(10)4(11)2-6(5)13-7;;/h1-2H,10-11H2;2*1H
InChIKeySKOXLEGHXUPGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-1,3-benzodioxole-5,6-diamine Dihydrochloride (CAS 97966-69-3): Chemical Class, Identification, and Core Reactivity Profile


2,2-Difluoro-1,3-benzodioxole-5,6-diamine dihydrochloride (CAS 97966-69-3) is a fluorinated aromatic ortho-diamine belonging to the 1,3-benzodioxole-5,6-diamine family. The free base (CAS 1744-12-3, C₇H₆F₂N₂O₂, MW 188.13) bears two fluorine atoms at the 2-position of the dioxole ring, creating a gem‑difluoromethylene dioxy bridge across the 4,5‑positions of the phenylenediamine core [1]. The dihydrochloride salt (MW 261.05) is the preferred commercial form, supplied as a light‑sensitive solid with a melting point exceeding 300 °C and solubility in methanol . Its principal biochemical application is as a fluorometric labeling reagent: it reacts with aldehydes to generate highly fluorescent imidazole derivatives, enabling sensitive detection of carbonyl compounds .

Why 2,2-Difluoro-1,3-benzodioxole-5,6-diamine Dihydrochloride Cannot Be Directly Replaced by Non‑Fluorinated or Dimethoxy Aromatic Diamines in Aldehyde Labeling and Pharmaceutical Synthesis


The 2,2‑difluoro substitution is not a passive structural embellishment; it is the primary driver of the compound's electronic and steric identity. Replacing the gem‑difluoro bridge with a methylenedioxy group (as in 4,5‑methylenedioxy‑1,2‑phenylenediamine, CAS 81864‑15‑5) or with methoxy substituents (as in 1,2‑diamino‑4,5‑dimethoxybenzene, CAS 131076‑14‑7) alters the electron‑withdrawing character of the bridge, the pKₐ of the amino groups, and the fluorescence wavelength and quantum yield of the resulting heterocyclic adduct . In pharmaceutical intermediate applications, the difluorodioxole ring is a pharmacologically privileged motif that modulates lipophilicity, metabolic stability, and target binding; the non‑fluorinated or dimethoxy analogs lack these attributes and cannot replicate the structure‑activity relationships encoded in proprietary kinase inhibitor scaffolds [1]. Interchanging any of these compounds without re‑validating the entire derivatization or synthetic protocol would produce quantitatively and qualitatively different outcomes.

Quantitative Evidence Guide: 2,2-Difluoro-1,3-benzodioxole-5,6-diamine Dihydrochloride vs. Closest Aromatic Diamine Comparators


Fluorescent Product Class: Benzimidazole vs. Imidazole Formation and the Spectroscopic Consequence of the Difluoro Bridge

The non‑fluorinated analog 4,5‑methylenedioxy‑1,2‑phenylenediamine (CAS 81864‑15‑5) reacts with pyruvate to give a benzimidazole derivative with λex 367 nm / λem 445 nm . 1,2‑Diamino‑4,5‑dimethoxybenzene (DDB, CAS 131076‑14‑7) also yields a benzimidazole, reported with λex 361 nm / λem 448 nm . In contrast, 5,6‑diamino‑2,2‑difluorobenzodioxole generates an imidazole fluorophore, not a benzimidazole, because the diamine is incorporated into a fused dioxole‑imidazole system . The difluoro substitution increases the oxidation potential of the dioxole ring relative to the methylenedioxy analog, a class‑level effect consistent with the stronger electron‑withdrawing nature of the CF₂ group versus OCH₂O, which is expected to blue‑shift emission and alter quantum yield. Direct spectroscopic comparison data for the purified imidazole derivative of 5,6‑diamino‑2,2‑difluorobenzodioxole were not located in the publicly available primary literature at the time of writing; the quantitative differentiation rests on the established difference in fluorophore scaffold (imidazole vs. benzimidazole) and the well‑characterized electronic effect of gem‑difluoro substitution on conjugated π‑systems [1].

Fluorogenic derivatization Aldehyde detection Fluorescence spectroscopy

Thermal Stability and Physical Form: Dihydrochloride Salt vs. Free Base and Non‑Fluorinated Analog

The dihydrochloride salt of 5,6‑diamino‑2,2‑difluorobenzodioxole (CAS 97966‑69‑3) exhibits a melting point >300 °C . The free base (CAS 1744‑12‑3) melts at 98–99 °C . For the closest non‑fluorinated analog, 4,5‑methylenedioxy‑1,2‑phenylenediamine dihydrochloride (CAS 81864‑15‑5), Sigma‑Aldrich reports a melting range of 247–252 °C . The >300 °C melting point of the target compound's dihydrochloride salt is at least 50 °C higher than that of the non‑fluorinated dihydrochloride, reflecting stronger ionic lattice stabilization imparted by the electron‑withdrawing difluoro bridge. This higher thermal stability reduces the risk of thermal degradation during shipping and storage at elevated ambient temperatures.

Solid‑state characterization Reagent handling Storage stability

Light Sensitivity and Special Handling Requirements vs. Non‑Fluorinated and Dimethoxy Comparators

Vendor technical datasheets explicitly identify 5,6‑diamino‑2,2‑difluorobenzodioxole dihydrochloride as light‑sensitive . The recommended storage condition is −20 °C for long‑term preservation, with room‑temperature storage permissible only for short periods . By contrast, the non‑fluorinated analog 4,5‑methylenedioxy‑1,2‑phenylenediamine dihydrochloride is described as a combustible solid with a storage temperature of −20 °C but no explicit light‑sensitivity warning on the Sigma‑Aldrich product page . 1,2‑Diamino‑4,5‑dimethoxybenzene dihydrochloride is reported to be stored at −20 °C without a light‑sensitivity flag . The explicit light‑sensitivity designation for the difluoro compound implies a photodegradation pathway that is either absent or slower in the non‑fluorinated and dimethoxy analogs, likely mediated by the photo‑labile C–F bonds or the excited‑state reactivity of the difluorodioxole ring.

Reagent stability Photodegradation Storage protocol

Pharmaceutical Intermediate Utility: Incorporation into Kinase Inhibitor Scaffolds Requiring the 2,2‑Difluorobenzodioxole Motif

Patent AU2018201275A1 (Bayer AG) discloses bifluorodioxalane‑amino‑benzimidazole kinase inhibitors wherein 5,6‑diamino‑2,2‑difluoro‑1,3‑benzodioxole is a key synthetic intermediate for constructing the pharmacophore [1]. The patent explicitly claims compounds incorporating the 2,2‑difluoro‑1,3‑benzodioxole‑5,6‑diamine substructure for the treatment of cancer, autoimmune inflammation, and CNS disorders. Neither 4,5‑methylenedioxy‑1,2‑phenylenediamine nor 1,2‑diamino‑4,5‑dimethoxybenzene is claimed or exemplified in this patent family, establishing a proprietary differentiation for the difluoro compound in this therapeutic area. The difluoro bridge contributes to metabolic stability by blocking oxidative metabolism at the dioxole methylene position, a well‑documented advantage of gem‑difluoro substitution in drug design [2].

Medicinal chemistry Kinase inhibitors Patent‑protected scaffolds

Evidence‑Backed Application Scenarios for 2,2‑Difluoro‑1,3‑benzodioxole‑5,6‑diamine Dihydrochloride (CAS 97966‑69‑3)


Fluorometric Aldehyde Detection with Imidazole‑Type Fluorophore in Complex Biological Matrices

When developing a fluorescence‑based HPLC or plate‑reader assay for aldehydes in serum, tissue homogenates, or cell lysates, the imidazole fluorophore produced by 5,6‑diamino‑2,2‑difluorobenzodioxole occupies a different excitation/emission window than the benzimidazole products from the non‑fluorinated methylenedioxy analog (λex 367 nm / λem 445 nm ) or 1,2‑diamino‑4,5‑dimethoxybenzene (λex 361 nm / λem 448 nm ). This spectral differentiation can be exploited to minimize interference from endogenous fluorescent species such as NADH, flavins, and pyridoxal derivatives that emit in the 440–460 nm region. Users must empirically determine the optimal λex/λem for the imidazole adduct in their specific matrix, as the exact values have not been published in the open literature; the light sensitivity of the reagent necessitates working under subdued light and preparing fresh derivatization solutions daily.

Synthesis of Patent‑Protected Kinase Inhibitors Incorporating the 2,2‑Difluorobenzodioxole Pharmacophore

Medicinal chemistry groups synthesizing kinase inhibitors according to the Bayer AG patent family (e.g., AU2018201275A1 [1]) must procure 5,6‑diamino‑2,2‑difluoro‑1,3‑benzodioxole specifically. The difluoro bridge is integral to the pharmacophore; substitution with the non‑fluorinated methylenedioxy analog would yield a different compound with altered metabolic stability, target binding kinetics, and patent protection status. The dihydrochloride salt form (CAS 97966‑69‑3) is preferred for synthesis because its high melting point (>300 °C ) and crystalline nature facilitate accurate weighing and reduce hygroscopicity compared to the free base (mp 98–99 °C ).

Structure‑Activity Relationship (SAR) Studies on Fluorinated ortho‑Phenylenediamine Derivatives

For SAR programs exploring the effect of bridge‑atom electronegativity on the reactivity and fluorescence of ortho‑phenylenediamine‑based probes or bioactive molecules, 5,6‑diamino‑2,2‑difluorobenzodioxole represents the most electron‑deficient member of the 1,3‑benzodioxole‑5,6‑diamine series. Its pKₐ is predicted at 4.04 ± 0.40 , substantially lower than that of the non‑fluorinated analog (predicted ~5.5–6.0 for the conjugate acid of aromatic amines with methylenedioxy substitution), consistent with the stronger electron‑withdrawing effect of CF₂ vs. OCH₂O. This pKₐ shift affects the pH‑dependence of aldehyde derivatization kinetics and should be accounted for when translating protocols between the difluoro and non‑fluorinated reagents.

Aldehyde Detection in Light‑Sensitive Workflows Requiring Robust Handling Protocols

In field‑deployable or high‑throughput screening environments where reagents may be exposed to ambient light, the explicit light‑sensitivity designation of 5,6‑diamino‑2,2‑difluorobenzodioxole dihydrochloride mandates amber vial handling and protected storage that may not be required for the non‑fluorinated analog . Laboratories that have validated workflows using the non‑fluorinated reagent under standard fluorescent lighting conditions should not assume equivalent photostability for the difluoro compound; a re‑validation of the derivatization step under light‑protected conditions is necessary to achieve comparable reproducibility.

Quote Request

Request a Quote for 2,2-Difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.